![molecular formula C21H25N7O B11600992 N-(4-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11600992.png)
N-(4-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
N-(4-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazine core, which is a six-membered ring containing three nitrogen atoms, and is substituted with a methoxyphenyl group and a phenylpiperazine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the methoxyphenyl group: This step often involves nucleophilic substitution reactions where a methoxyphenyl group is introduced to the triazine ring.
Attachment of the phenylpiperazine moiety: This is usually done through a coupling reaction, where the phenylpiperazine is linked to the triazine core via a suitable linker.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
N-(4-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interaction with biological systems is of interest for understanding its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential pharmacological properties, including its effects on specific biological targets.
Industry: The compound may find applications in the development of new materials or as a precursor in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the context of its use, but understanding these interactions is crucial for developing its applications in medicine and other fields.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:
Phenylpiperidines: These compounds also feature a phenyl group attached to a piperidine ring and exhibit various pharmacological effects.
Other triazine derivatives: Compounds with a triazine core but different substituents can have distinct properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.
Biological Activity
N-(4-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine (CAS No. 497940-25-7) is a triazine derivative that has garnered attention for its diverse biological activities. Triazines are known for their potential as therapeutic agents due to their ability to interact with various biological targets. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C20H25N3O2, with a molecular weight of 339.44 g/mol. The structure features a triazine core substituted with a methoxyphenyl group and a phenylpiperazine moiety, which is pivotal for its biological activity.
Research indicates that triazine derivatives can exhibit multiple mechanisms of action, including:
- Enzyme Inhibition : Many triazines inhibit key enzymes involved in cancer progression and other diseases. For instance, they can target kinases and other signaling molecules that regulate cell proliferation and survival .
- Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
- Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells, making them potential candidates for anticancer therapies .
Biological Activity Overview
The biological activities of this compound include:
Case Studies
Several studies have evaluated the biological activity of similar triazine compounds:
- Anticancer Activity : A study on related triazine derivatives showed significant inhibition of tumor growth in xenograft models, suggesting that modifications to the triazine core can enhance anticancer properties .
- Neuropharmacological Effects : Research indicated that compounds with similar structures could modulate serotonin receptors, potentially offering therapeutic benefits for neuropsychiatric disorders .
- Antimicrobial Efficacy : A comparative study highlighted the antimicrobial activity of various triazine derivatives against Gram-positive and Gram-negative bacteria, supporting the potential application of these compounds in treating infections .
Q & A
Q. Basic: How is N-(4-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine synthesized, and what analytical methods confirm its purity and structure?
Methodological Answer:
The synthesis typically involves sequential nucleophilic substitution reactions on the 1,3,5-triazine core. First, the 4-methoxyphenylamine group is introduced at the 2-position, followed by functionalization at the 6-position with a 4-phenylpiperazine moiety via a methylene linker. Key steps include:
- Condensation reactions using triazine precursors (e.g., cyanuric chloride) under controlled temperatures.
- Purification via column chromatography or recrystallization to isolate intermediates and final products.
Analytical confirmation : - ¹H/¹³C NMR spectroscopy to verify substituent integration and chemical shifts (e.g., methoxy protons at ~3.8 ppm, aromatic protons in piperazine at 6.5–7.5 ppm) .
- Elemental analysis (C, H, N) to validate stoichiometry.
- X-ray crystallography (using SHELX software for refinement) to resolve 3D structure and bond angles (e.g., C–N–C angles in triazine core: ~120°) .
Q. Advanced: What computational strategies predict the binding affinity of this compound with biological targets?
Methodological Answer:
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite assess interactions with target proteins (e.g., kinases, GPCRs). The 4-phenylpiperazine group’s conformational flexibility is optimized for π-π stacking or hydrogen bonding .
- Quantum mechanical calculations : Density Functional Theory (DFT) evaluates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding hotspots .
- Machine learning : Models trained on structural analogs predict pharmacokinetic properties (e.g., logP, solubility) using descriptors like topological polar surface area (TPSA) .
Q. Advanced: How does the 4-phenylpiperazine moiety influence pharmacokinetic properties?
Methodological Answer:
- Lipophilicity : The phenylpiperazine group increases logP, enhancing blood-brain barrier permeability, critical for CNS-targeted therapies.
- Metabolic stability : Piperazine’s nitrogen atoms may undergo oxidative metabolism, but methylation (as in 4-methylpiperazine analogs) reduces susceptibility to CYP450 enzymes .
- Solubility : Protonation of the piperazine nitrogen at physiological pH improves aqueous solubility, aiding bioavailability .
Q. Basic: What spectroscopic techniques characterize the triazine core and substituents?
Methodological Answer:
- ¹H NMR : Identifies substituent integration (e.g., 6H for triazine methylene protons) and coupling patterns (e.g., singlet for symmetric triazine protons) .
- ¹³C NMR : Confirms triazine carbons (δ ~165–170 ppm) and methoxy carbons (δ ~55 ppm) .
- FT-IR : Detects C=N stretching (~1550 cm⁻¹) and N–H bending (~1600 cm⁻¹) in the triazine core .
Q. Advanced: How are X-ray crystallography and SHELX software used to resolve 3D structure and conformational dynamics?
Methodological Answer:
- Data collection : Single-crystal diffraction (e.g., synchrotron radiation) generates intensity data.
- SHELX refinement :
- Conformational analysis : Torsion angles (e.g., piperazine chair vs. boat conformations) are quantified to assess stability and intermolecular interactions .
Q. Advanced: What methodologies analyze off-target interactions or toxicity in preclinical studies?
Methodological Answer:
- In vitro panels : High-throughput screening against kinase or receptor libraries (e.g., Eurofins Cerep panels) identifies off-target binding .
- Toxicogenomics : RNA sequencing detects gene expression changes in liver or kidney cell lines exposed to the compound.
- Single-subject experimental designs : Repeated dose-response studies in zebrafish or rodents assess neurobehavioral toxicity (e.g., Weiss 1997 protocol) .
Q. Basic: What are key considerations in designing SAR studies for triazine derivatives with piperazine substituents?
Methodological Answer:
- Substituent variation : Systematic modification of aryl groups (e.g., 4-fluoro vs. 4-methoxyphenyl) to correlate electronic effects with bioactivity .
- Linker optimization : Replacing methylene with ethylene or carbonyl groups to modulate steric and electronic interactions.
- Biological assays : Dose-response curves (IC₅₀) in cell lines (e.g., leukemia HL-60) quantify potency differences between analogs .
Q. Advanced: How are high-throughput screening and molecular docking integrated for therapeutic applications?
Methodological Answer:
- Virtual libraries : Generate derivatives with substituent permutations (e.g., piperazine → piperidine) using combinatorial chemistry software .
- Docking pipelines : Prioritize candidates with high Glide scores for EGFR or PARP targets .
- Validation : Surface plasmon resonance (SPR) confirms binding kinetics (kₒₙ/kₒff) of top-ranked compounds .
Properties
Molecular Formula |
C21H25N7O |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-N-(4-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H25N7O/c1-29-18-9-7-16(8-10-18)23-21-25-19(24-20(22)26-21)15-27-11-13-28(14-12-27)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H3,22,23,24,25,26) |
InChI Key |
CJTSZIGVYJTBRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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